3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-20-10-6-5-9(8-11(10)21-2)13(19)16-15-18-17-14(22-15)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKDOPIJUCPIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Esterification of 3,4-dimethoxybenzoic acid to form the corresponding acid chloride.
Reaction of the acid chloride with thionyl chloride to produce the benzoyl chloride intermediate.
Formation of the oxadiazole ring through cyclization with hydrazine and carbon disulfide.
Subsequent reaction with thiophen-2-ylamine to introduce the thiophene moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace functional groups on the benzamide core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, alcohols, and strong bases like sodium hydride (NaH)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Alcohols or amines
Substitution: Amides, esters, or ethers
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential antimicrobial agent. Studies have shown that derivatives of thiophene and benzamide exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
Medicine: In the medical field, 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy.
Industry: In industry, this compound is used in the development of organic electronic materials. Its ability to form conductive polymers makes it valuable in the production of electronic devices such as organic photovoltaic cells and sensors.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular processes, leading to the inhibition of cell growth or microbial activity. The exact molecular pathways and targets are still under investigation, but research suggests that it may interfere with key signaling pathways in cancer cells and microbial organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituent variations. Below is a comparison with key analogs:
Research Findings and Mechanistic Insights
Anticancer Potential
1,3,4-Oxadiazoles with dimethoxy or thiophene groups exhibit histone deacetylase (HDAC) inhibition. For example, 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19 in ) inhibits HDAC-8 (IC₅₀ = 0.8 µM) and shows cytotoxicity against MCF-7 breast cancer cells . The target compound’s 3,4-dimethoxy groups may similarly interact with HDAC catalytic pockets.
Enzyme Inhibition
- Derivative 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide inhibits human carbonic anhydrase II (hCA II) via hydrophobic interactions with Val-121 and Thr-199 (Ki = 12 nM) .
Antifungal Activity
Compounds with thiophene or furan substituents (e.g., LMM11 , Compound 25 ) disrupt fungal redox balance by inhibiting thioredoxin reductase . The target compound’s thiophene moiety may enhance this mechanism.
Q & A
Q. Key Intermediates :
- 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine .
- 3,4-Dimethoxybenzoyl chloride (synthesized via esterification of 3,4-dimethoxybenzoic acid followed by chlorination).
Methodological Note : Optimize reaction conditions (e.g., solvent, temperature) to improve yields. For example, using dry THF under inert atmosphere minimizes side reactions .
Basic: Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?
Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Purity >95% with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
